Ethyl 3-aminocyclohexanecarboxylate

Vue d'ensemble

Description

Ethyl 3-aminocyclohexanecarboxylate is a chemical compound with the CAS Number: 1993243-50-7 . It is also known as ethyl 3-aminocyclohexane-1-carboxylate hydrochloride . The compound is typically stored at room temperature and appears as an oil .

Molecular Structure Analysis

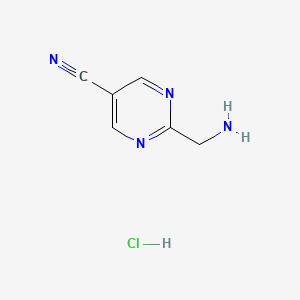

The InChI code for Ethyl 3-aminocyclohexanecarboxylate is1S/C9H17NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h7-8H,2-6,10H2,1H3;1H . This indicates the molecular structure of the compound. The molecular weight of the compound is 207.7 . Physical And Chemical Properties Analysis

Ethyl 3-aminocyclohexanecarboxylate is an oil at room temperature . The compound has a molecular weight of 207.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique

Stereoselective Synthesis

- Ethyl 3-aminocyclohexanecarboxylate is used in stereoselective synthesis, particularly in the creation of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which are valuable building blocks for β-peptides (Masesane & Steel, 2004).

Catalytic Activity in Plant Biochemistry

- It plays a role in plant biochemistry as a part of the synthesis of ethylene, a crucial plant hormone. This includes the study of the enzyme 1-aminocyclopropane-1-carboxylate synthase, which is vital for ethylene synthesis in plants (Jakubowicz, 2002).

Synthesis of Novel Compounds

- The compound is instrumental in the first-time synthesis and structural study of various novel chemical compounds, such as ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate (Kurbanova et al., 2019).

Methodological Advancements

- Ethyl 3-aminocyclohexanecarboxylate is used in methodological advancements in ethylene biosynthesis analysis, contributing to a more efficient and accurate understanding of this process in plants (Bulens et al., 2011).

Role in Polymer Chemistry

- The compound finds applications in polymer chemistry, such as in the enzymatic catalysis of para-functionalized phenol derivatives, contributing to the development of novel polymeric materials (Pang et al., 2003).

Advancements in Green Chemistry

- It is also significant in the field of green chemistry, particularly in the development of eco-friendly and efficient synthesis methods for various compounds, highlighting its role in sustainable chemical practices (Qian et al., 2017).

Safety and Hazards

The compound is associated with certain hazards and precautionary statements. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

Propriétés

IUPAC Name |

ethyl 3-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALZPPHHDRBGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2401295.png)

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2401309.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2401310.png)